(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate
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Overview
Description
(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazolium core and mesityl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate typically involves the reaction of mesityl-substituted benzimidazole derivatives with tetrafluoroboric acid. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The mesityl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazolium derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate
- (3aR,7aR)-1,3-Bis(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate
Uniqueness
(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate is unique due to its mesityl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C25H33BF4N2 |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-3a,4,5,6,7,7a-hexahydrobenzimidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C25H33N2.BF4/c1-16-11-18(3)24(19(4)12-16)26-15-27(23-10-8-7-9-22(23)26)25-20(5)13-17(2)14-21(25)6;2-1(3,4)5/h11-15,22-23H,7-10H2,1-6H3;/q+1;-1 |
InChI Key |
HQAKYRLGSGDVDP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+](C3C2CCCC3)C4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
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